2-Guanidino-4,5-dimethyloxazole
Description
2-Guanidino-4,5-dimethyloxazole is a heterocyclic compound featuring an oxazole ring substituted at positions 2, 4, and 3. The 2-position is modified with a guanidino group (–NH–C(=NH)–NH₂), while the 4- and 5-positions carry methyl groups. This compound is primarily utilized as an analytical derivative for detecting dicyanodiamide residues in plants. It is synthesized by reacting dicyanodiamide with 3-hydroxy-2-butanone in an alcoholic hydrochloric acid medium (40–50°C), followed by purification via liquid-liquid extraction and reverse-phase HPLC . Its spectrophotometric detection at 260 nm enables quantification at trace levels (10–100 ppb) in agricultural products .
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-oxazol-2-yl)guanidine |
InChI |
InChI=1S/C6H10N4O/c1-3-4(2)11-6(9-3)10-5(7)8/h1-2H3,(H4,7,8,9,10) |
InChI Key |
DSGFHJCDCSSDPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)N=C(N)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of 4,5-Dimethyloxazole Derivatives
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 2-Guanidino-4,5-dimethyloxazole | 2-guanidino, 4,5-dimethyl | C₆H₁₁N₃O | 153.18* | Not Available |
| 2-Amino-4,5-dimethyloxazole | 2-amino, 4,5-dimethyl | C₅H₈N₂O | 112.13 | Not Available |
| 2-Ethyl-4,5-dimethyloxazole | 2-ethyl, 4,5-dimethyl | C₇H₁₁NO | 125.17 | 53833-30-0 |
| 2-Isobutyl-4,5-dimethyloxazole | 2-isobutyl, 4,5-dimethyl | C₉H₁₅NO | 153.22 | 26131-91-9 |
| 4,5-Dimethyl-2-isopropyloxazole | 2-isopropyl, 4,5-dimethyl | C₈H₁₃NO | 139.19 | 19519-45-0 |
| 2-Hexyl-4,5-dimethyloxazole | 2-hexyl, 4,5-dimethyl | C₁₁H₁₉NO | 181.27 | 20662-87-7 |
*Calculated based on formula.
Key Observations:
- Substituent Impact: The guanidino group in this compound introduces strong basicity and hydrogen-bonding capacity, distinguishing it from alkyl- or amino-substituted derivatives.
- Molecular Weight : Alkyl chain length (e.g., hexyl vs. ethyl) directly influences molecular weight and hydrophobicity.
Functional and Application Comparison
Key Differences:
Analytical vs. Industrial Use: this compound is niche to residue analysis, whereas 2-amino and alkyl derivatives are bulk chemicals for drug or flavor synthesis. The guanidino group’s polarity facilitates HPLC purification, unlike hydrophobic alkyl derivatives suited for flavor retention .
Biological Activity: 2-Amino-4,5-dimethyloxazole’s reactivity enables sulfonamide antibiotic production, leveraging its amine group for covalent bonding . Alkyl derivatives lack reactive sites, limiting them to non-therapeutic roles like flavoring .
Natural Occurrence: Ethyl, isobutyl, and hexyl derivatives are naturally present in foods (e.g., potatoes), while the guanidino analog is synthetic .
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